Glibenclamide (potassium)
Description
Historical Context and Evolution of Sulfonylurea Compounds in Research
The journey of sulfonylureas began not in the pursuit of diabetes treatment, but from observations during antibiotic research. diabetesjournals.orgwikipedia.org In 1937, the hypoglycemic properties of synthetic sulfur compounds were first noted. diabetesjournals.org This was followed by a pivotal discovery in 1942 by French physician Marcel Janbon and his colleagues, who observed that a sulfonamide derivative, p-amino-sulfonamide-isopropyl-thiodiazole (IPTD), induced hypoglycemia in patients being treated for typhoid. diabetesjournals.orgyouthmedicaljournal.com This accidental finding sparked decades of research into the glucose-lowering capabilities of this chemical class.
In 1946, Auguste Loubatieres confirmed that aryl sulfonylurea compounds stimulate the release of insulin (B600854), requiring functional pancreatic β-cells to exert their effect. diabetesjournals.org This foundational research paved the way for the development of the first-generation sulfonylureas in the 1950s. numberanalytics.comnumberanalytics.com Compounds like Carbutamide and Tolbutamide (B1681337) were among the first to be synthesized and marketed for managing type 2 diabetes, representing a revolutionary step forward by providing an oral alternative to insulin. youthmedicaljournal.comnumberanalytics.comnih.gov These early compounds, however, had limitations, including issues with potency and metabolism. youthmedicaljournal.com
The pursuit of more effective and potent agents led to the development of second-generation sulfonylureas. Glibenclamide (also known as glyburide) was introduced in Europe in the 1960s and 1970s and later in the United States in 1984. diabetesjournals.orgyouthmedicaljournal.comnumberanalytics.com Glibenclamide and its contemporary, glipizide, offered greater potency and a longer duration of action compared to their predecessors. numberanalytics.com The evolution continued with so-called third-generation agents like glimepiride (B1671586) in the 1990s. diabetesjournals.orgnumberanalytics.com This progression reflects a continuous effort by medicinal chemists to modify the sulfonylurea structure to enhance its therapeutic index and efficacy. youthmedicaljournal.com
Table 1: Evolution of Sulfonylurea Compounds in Research
| Generation | Compound Examples | Year of Introduction (Approximate) | Key Research Advancements |
|---|---|---|---|
| Discovery Phase | p-amino-sulfonamide-isopropyl-thiodiazole (IPTD) | 1940s | Initial observation of hypoglycemic effects from sulfonamide antibiotics. diabetesjournals.orgyouthmedicaljournal.com |
| First-Generation | Carbutamide, Tolbutamide, Chlorpropamide | 1950s | First compounds developed specifically for glucose-lowering by stimulating insulin release. youthmedicaljournal.comnumberanalytics.comnumberanalytics.com |
| Second-Generation | Glibenclamide , Glipizide, Gliclazide | 1960s-1980s | Increased potency and more favorable pharmacokinetic profiles. numberanalytics.comnumberanalytics.com |
| Third-Generation | Glimepiride | 1990s | Further refinements to the sulfonylurea structure. diabetesjournals.orgnumberanalytics.com |
Contemporary Significance of Glibenclamide in Cellular and Molecular Pharmacology Studies
Beyond its historical context, glibenclamide has become an invaluable tool in modern cellular and molecular pharmacology. Its utility lies in its well-defined mechanism of action, primarily the blockade of ATP-sensitive potassium (K-ATP) channels, which allows researchers to investigate a multitude of physiological and pathological processes. nih.govijpsonline.com
K-ATP Channel Research: Glibenclamide's primary molecular target is the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the K-ATP channel in pancreatic β-cells. ijpsonline.comwikipedia.org By binding to SUR1, it inhibits the channel, leading to cell membrane depolarization, which in turn opens voltage-gated calcium channels and stimulates insulin secretion. ijpsonline.comwikipedia.org This specific action makes glibenclamide an essential pharmacological probe for studying K-ATP channel function in various tissues, including skeletal muscle, the heart, and the brain. nih.govnih.gov For instance, studies have used glibenclamide to demonstrate that it selectively blocks K-ATP channels in skeletal muscle without affecting other potassium channels at similar concentrations. nih.gov In cardiovascular research, it is used to investigate the role of K-ATP channels in processes like metabolic coronary vasodilation and ischemic preconditioning. oup.comahajournals.orgphysiology.org
Inflammasome Inhibition: A significant area of contemporary research involves glibenclamide's ability to inhibit the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. researchgate.netresearchgate.net The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β. researchgate.net Glibenclamide has been shown to block NLRP3 inflammasome activation, independent of its effects on K-ATP channels in some contexts. researchgate.netnih.gov This has made it a critical tool for studying inflammation in a wide range of conditions, including central nervous system (CNS) injuries, neurodegenerative diseases, and intracerebral hemorrhage. researchgate.netnih.govnih.gov Research has demonstrated that glibenclamide can reduce the production of pro-inflammatory mediators and suppress the accumulation of inflammatory cells, highlighting its anti-inflammatory properties in experimental models. researchgate.net
Ion Channel Modulation: Glibenclamide's utility extends to the study of other ion channels. Research indicates it can block the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl- channel and various voltage-gated potassium (Kv) channels. frontiersin.orgtocris.com It has also been shown to inhibit cardiac cAMP-activated Cl− conductance. ahajournals.org This broader activity profile allows its use in exploring the roles of these diverse channels in cellular functions like proliferation and migration. frontiersin.org For example, the anti-tumor effect of glibenclamide in some experimental models is thought to be mediated by its inhibition of both K-ATP and Kv channels. frontiersin.orgfrontiersin.org
Neuroscience and CNS Injury Research: In the field of neuroscience, glibenclamide is used to investigate its pleiotropic effects on the central nervous system. medcraveonline.com Following injuries like stroke or traumatic brain injury (TBI), the SUR1-TRPM4 channel is expressed in neurons, astrocytes, and other CNS cells. wikipedia.orgmdpi.com Glibenclamide's ability to block this channel is being studied for its potential to reduce cerebral edema and hemorrhage progression in preclinical models. mdpi.com It has been shown to attenuate neuroinflammation and improve neurological outcomes in experimental models of intracerebral hemorrhage and other CNS injuries. researchgate.netmedcraveonline.comfrontiersin.org
Table 2: Research Applications of Glibenclamide in Cellular and Molecular Pharmacology
| Area of Study | Molecular Target/Pathway | Key Research Finding | Reference |
|---|---|---|---|
| K-ATP Channel Function | SUR1 subunit of K-ATP channels | Selectively blocks K-ATP channels in pancreas, heart, and skeletal muscle, enabling the study of their physiological roles. | nih.gov, nih.gov |
| Inflammation | NLRP3 Inflammasome | Inhibits NLRP3 inflammasome activation, reducing the release of pro-inflammatory cytokines like IL-1β. | researchgate.net, nih.gov, researchgate.net |
| Neuroprotection | SUR1-TRPM4 channels, Neuroinflammation | Reduces cerebral edema, contusion expansion, and neuroinflammation in preclinical models of CNS injury. | mdpi.com, frontiersin.org |
| Cardiovascular Physiology | Cardiac K-ATP channels | Used to probe the role of K-ATP channels in ischemic preconditioning and regulation of coronary blood flow. | ahajournals.org, physiology.org |
| Other Ion Channels | CFTR Cl- channels, Kv channels | Acts as a blocker for other ion channels, allowing for the investigation of their functions. | frontiersin.org, tocris.com |
Scope and Academic Relevance of Glibenclamide Investigations
The academic relevance of glibenclamide extends far beyond its origins in diabetes research. It has evolved into a standard pharmacological tool used across multiple scientific disciplines to dissect complex biological systems. Its well-characterized interaction with K-ATP channels provides a reliable method for exploring the link between cellular metabolism and electrical excitability, a fundamental process in cells ranging from neurons to myocytes. mdpi.comelifesciences.org
The discovery of its effects on the NLRP3 inflammasome has opened new avenues of investigation in immunology and inflammation research. researchgate.net Scientists now use glibenclamide to explore the mechanisms of sterile inflammation in a host of diseases characterized by inflammatory damage, such as neurodegenerative disorders, cardiovascular disease, and metabolic syndromes. researchgate.netnih.govbohrium.com
Furthermore, its application in studying CNS injury models, such as stroke and TBI, underscores its importance in translational neuroscience. nih.govmdpi.com By helping to elucidate the roles of specific ion channels (SUR1-TRPM4) in secondary injury processes like edema and hemorrhage, glibenclamide contributes to the fundamental understanding required for developing new therapeutic strategies. mdpi.com The compound's ability to modulate multiple targets, including various ion channels and inflammatory pathways, ensures its continued relevance as a versatile and powerful research tool for investigating cellular physiology and pathophysiology. frontiersin.orgfrontiersin.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H27ClKN3O5S |
|---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
potassium;(5-chloro-2-methoxybenzoyl)-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]azanide |
InChI |
InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H3,25,26,27,28,29);/q;+1/p-1 |
InChI Key |
KYWKCYNEBFMDBB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)[N-]CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K+] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Glibenclamide
ATP-Sensitive Potassium (KATP) Channel Interaction
The primary molecular target of glibenclamide is the ATP-sensitive potassium (KATP) channel, a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. elifesciences.orgnih.gov Glibenclamide modulates the function of these channels by binding to the SUR subunit, which in turn inhibits the channel's activity. patsnap.com This inhibition reduces the outward flow of potassium ions, leading to depolarization of the cell membrane. patsnap.com
Specificity for Sulfonylurea Receptor 1 (SUR1) and Kir6.2 Subunits
The KATP channel's subunit composition varies across different tissues, which accounts for the tissue-specific actions of sulfonylureas. diabetesjournals.org The pancreatic β-cell KATP channel is predominantly composed of the Kir6.2 and SUR1 subunits. elifesciences.orgdiabetesjournals.org Glibenclamide exhibits a high affinity for the SUR1 subunit of this complex. patsnap.comdiabetesjournals.org
In contrast, the cardiac KATP channel is typically composed of Kir6.2 and SUR2A subunits. diabetesjournals.org While glibenclamide can also block these channels, it does so with different characteristics. diabetesjournals.orgdiabetesjournals.org For instance, the inhibitory effect of glibenclamide on cardiac-type KATP channels is reversible, unlike its more persistent inhibition of the pancreatic β-cell channels. diabetesjournals.org The specificity of glibenclamide is crucial for its primary therapeutic effect of stimulating insulin (B600854) secretion from pancreatic β-cells. nih.gov
| Subunit Composition | Predominant Tissue Location | Glibenclamide Affinity | Reference |
| Kir6.2/SUR1 | Pancreatic β-cells, Brain | High | diabetesjournals.orgnih.gov |
| Kir6.2/SUR2A | Cardiac Muscle | High, but with different characteristics | diabetesjournals.orgdiabetesjournals.org |
| Kir6.1/SUR2B | Vascular Smooth Muscle | Potent inhibition | nih.gov |
Role of ATP and ADP in KATP Channel Modulation by Glibenclamide
The interaction of glibenclamide with the KATP channel is allosterically modulated by intracellular concentrations of adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). nih.govnih.gov ATP generally inhibits KATP channel activity, while MgADP is known to stimulate it. elifesciences.orgnih.gov
The presence of these nucleotides influences the binding and efficacy of glibenclamide. Studies have shown that ATP can reduce the binding of glibenclamide to SUR1. nih.gov Conversely, the inhibitory effect of glibenclamide on the KATP current has been observed to be stronger in the presence of higher ATP concentrations. nih.gov The blocking effect of glibenclamide on KATP channels is weakened when ADP is present in addition to ATP. nih.gov In pancreatic β-cells, MgADP enhances the inhibition of Kir6.2/SUR1 currents by glibenclamide, whereas it reduces the drug's inhibitory effect on cardiac-type Kir6.2/SUR2A channels. diabetesjournals.orgdiabetesjournals.org This differential modulation by adenine (B156593) nucleotides contributes to the tissue-specific action of glibenclamide. diabetesjournals.org
Structural Basis of Glibenclamide Binding to KATP Channels
Recent advancements in structural biology have provided detailed insights into the binding of glibenclamide to the KATP channel.
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the three-dimensional structure of the KATP channel and the binding site of glibenclamide. elifesciences.orgnih.gov These studies have shown that glibenclamide binds to a pocket within the transmembrane domain of the SUR1 subunit. elifesciences.orgelifesciences.org The drug is positioned between two transmembrane domains of the SUR1 ABC core. rupress.org This binding site is near the first nucleotide-binding domain and is located close to the inner leaflet of the cell membrane. elifesciences.org The cryo-EM structures have also revealed that the binding of glibenclamide may stabilize the SUR1 subunit in a conformation that prevents MgATP/ADP from opening the channel. elifesciences.org
Molecular docking and simulation studies have further refined our understanding of the interactions between glibenclamide and the KATP channel. nih.govchemmethod.com These computational approaches allow for the prediction of binding conformations and the identification of key amino acid residues involved in the interaction. nih.gov Molecular docking simulations have been used to characterize the binding of glibenclamide and have suggested a competitive relationship with other molecules that interact with the channel. nih.govresearchgate.net These simulations, in conjunction with experimental data, help to elucidate the precise molecular determinants of glibenclamide's inhibitory action. nih.gov
Downstream Cellular Signaling Cascades
The inhibition of KATP channels by glibenclamide in pancreatic β-cells initiates a well-defined downstream signaling cascade. The closure of these channels leads to a decrease in potassium efflux, causing the cell membrane to depolarize. researchgate.netnih.gov This depolarization triggers the opening of voltage-gated calcium channels. youtube.com
The influx of calcium ions into the β-cell raises the intracellular calcium concentration, which is a critical signal for the exocytosis of insulin-containing granules. patsnap.com The rise in intracellular calcium promotes the fusion of these granules with the cell membrane, resulting in the secretion of insulin into the bloodstream. researchgate.net Therefore, the primary downstream effect of glibenclamide's action on KATP channels is the potentiation of glucose-stimulated insulin secretion. pnas.org This cascade of events effectively couples the binding of glibenclamide to the KATP channel with the physiological response of increased insulin release. nih.gov
Induction of Membrane Depolarization and Calcium Influx
The principal action of glibenclamide in pancreatic beta-cells is the inhibition of KATP channels. researchgate.netyoutube.com These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits. elifesciences.orgnih.gov Glibenclamide works by binding to and inhibiting the SUR1 subunit. wikipedia.orgpatsnap.com
This binding event closes the KATP channel, reducing the outward flow of potassium ions. patsnap.com The reduction in potassium efflux leads to the depolarization of the beta-cell plasma membrane. researchgate.netresearchgate.net This change in membrane potential triggers the opening of voltage-dependent calcium channels, resulting in a rapid influx of extracellular calcium ions (Ca2+) into the cell. wikipedia.orgresearchgate.netpatsnap.com The subsequent rise in intracellular calcium is the direct trigger for the exocytosis of insulin-containing granules, thus stimulating insulin secretion. patsnap.comresearchgate.net Research has shown that a sustained enhancement of this Ca2+ influx caused by continuous exposure to glibenclamide can also induce apoptotic cell death in beta-cell lines. nih.gov
Regulation of Intracellular Calcium Dynamics
Beyond the initial influx, glibenclamide influences the broader dynamics of intracellular calcium. In macrophages, for instance, glibenclamide can inhibit adenosine triphosphate (ATP)-induced transient elevations in intracellular calcium. nih.govnih.gov This effect is linked to its ability to block mitochondrial KATP channels, which results in decreased generation of reactive oxygen species (ROS) and reduced mitochondrial activity. nih.govnih.gov
The regulation of intracellular calcium is critical, as calcium signaling patterns, such as oscillations, encode information for various biological events including cell proliferation and transmitter release. mdpi.com The sustained increase in intracellular Ca2+ concentration driven by glibenclamide is a key factor in its downstream effects, demonstrating that the compound's role extends from initiating calcium signals to modulating their subsequent dynamics and consequences. nih.gov
Activation of Protein Kinase C (PKC) and Cyclic Nucleotide-Dependent Protein Kinases
The elevation in intracellular calcium triggered by glibenclamide can activate several downstream signaling pathways. Prolonged exposure to glibenclamide has been shown to activate protein translation in pancreatic beta-cells through calcium-regulated pathways involving the mammalian target of rapamycin (B549165) (mTOR), mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK), and Protein Kinase A (PKA). nih.gov PKA is a prominent member of the cyclic nucleotide-dependent protein kinase family. washington.edu
Furthermore, calcium influx is a known activator of conventional and novel isoforms of Protein Kinase C (PKC). nih.gov While direct activation of PKC by glibenclamide is complex, the Ca2+ influx it induces is a prerequisite for PKC activation in insulin-secreting cells. nih.gov These signaling cascades—involving PKA and PKC—are crucial for modulating a wide array of cellular processes, including gene expression and cell growth, in response to glibenclamide's initial action on ion channels. nih.govnih.gov
Differential Modulation of KATP Channel Subtypes
The physiological effects of glibenclamide are dictated by its differential interaction with various subtypes of KATP channels, which are distinguished by their specific SUR subunit isoforms (SUR1, SUR2A, and SUR2B). nih.govphysiology.org This specificity accounts for the compound's primary therapeutic action as well as its effects on other tissues.
Pancreatic Beta-Cell KATP Channel Inhibition
In pancreatic beta-cells, the KATP channel is a complex of the Kir6.2 and SUR1 subunits. elifesciences.orgnih.gov Glibenclamide exhibits a very high affinity for the SUR1 subunit, binding with nanomolar affinity. elifesciences.orgnih.gov This high-affinity binding is the basis for its potent inhibitory effect on pancreatic KATP channels. nih.govresearchgate.net Studies have demonstrated that glibenclamide is significantly more potent in closing these pancreatic channels compared to those found in cardiovascular tissues. nih.gov A cryo-electron microscopy structure has revealed that glibenclamide lodges itself within the transmembrane bundle of the SUR1 subunit, providing a structural basis for its potent inhibitory action. elifesciences.orgnih.gov
| Feature | Description |
| Channel Subunits | Kir6.2 and SUR1 |
| Binding Site | High-affinity site on the SUR1 subunit |
| Effect | Potent inhibition of channel activity |
| Consequence | Membrane depolarization and insulin secretion |
Effects on Vascular Smooth Muscle Cell KATP Channels (SUR2A/SUR2B)
KATP channels are also present in the cardiovascular system, with the SUR2A subtype found predominantly in cardiac muscle and SUR2B in vascular smooth muscle cells. physiology.orgnih.gov Glibenclamide can inhibit these channel subtypes, but with a lower affinity compared to its interaction with SUR1. physiology.orgnih.gov The inhibition of Kir6.2/SUR2A and Kir6.2/SUR2B channels by glibenclamide is more readily reversible than its nearly irreversible block of SUR1-containing channels. nih.gov
In vascular smooth muscle cells, the closure of KATP channels by glibenclamide can promote cellular proliferation and migration. cellphysiolbiochem.com This action on vascular channels may also attenuate the protective vasodilation that normally occurs during ischemic conditions, a potential concern in therapeutic applications. researchgate.net
| KATP Channel Subtype | Primary Location | Glibenclamide Affinity | Reversibility of Inhibition |
| Kir6.2/SUR1 | Pancreatic β-cells | High (nM range) | Poorly reversible |
| Kir6.2/SUR2A | Cardiac Muscle | Lower | Readily reversible |
| Kir6.2/SUR2B | Smooth Muscle | Lower | Readily reversible |
Modulation of Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels
In addition to plasma membrane channels, glibenclamide also acts as an inhibitor of ATP-sensitive potassium channels located in the inner mitochondrial membrane (mitoKATP). nih.govmdpi.com The inhibition is mediated through a putative mitochondrial sulfonylurea receptor (mitoSUR). nih.govbohrium.com Pharmacological and molecular docking studies indicate that glibenclamide competitively inhibits the binding of mitoKATP channel openers like diazoxide (B193173). nih.govbohrium.com
The blockade of mitoKATP channels by glibenclamide has been shown to decrease the production of reactive oxygen species and modulate mitochondrial activity. nih.govnih.gov This action can interfere with cellular protective mechanisms, particularly in the context of cardiac ischemia and reperfusion, where the opening of mitoKATP channels is considered a key cardioprotective event. nih.govmdpi.com
| Feature | Description |
| Location | Inner mitochondrial membrane |
| Target | Mitochondrial Sulfonylurea Receptor (mitoSUR) |
| Mechanism | Antagonist; competitive inhibition with openers like diazoxide |
| Cellular Effect | Inhibition of channel activity, reduced ROS generation, prevention of cardioprotective effects |
Interaction with KATP Channels in Other Excitable Cells (e.g., Neurons, Skeletal Muscle)
Glibenclamide's interaction with ATP-sensitive potassium (KATP) channels extends beyond pancreatic β-cells to other excitable cells such as neurons and skeletal muscle fibers. In these cells, KATP channels play crucial roles in coupling cellular metabolism to electrical activity. nih.gov
In skeletal muscle, glibenclamide acts as a selective and specific blocker of KATP channels. nih.gov Studies on reconstituted rat skeletal K+ channels have shown that glibenclamide effectively blocks a specific class of KATP channels. nih.gov These channels are also present in the sarcolemma of skeletal muscle fibers and are typically closed in resting muscle, contributing minimally to the resting membrane potential. frontiersin.org Their activation under conditions of metabolic stress is a protective mechanism, and glibenclamide's ability to block these channels can influence muscle function. nih.gov
KATP channels are also widely distributed in the brain, including areas like the cortex, basal ganglia, hypothalamus, and hippocampus. intjmi.com These channels are expressed in neurons where they are involved in various physiological processes, including neuroprotection and the regulation of vascular tone. frontiersin.org The sulfonylurea receptor (SUR) subunits, which are the binding sites for glibenclamide, have different isoforms expressed in the nervous system. SUR1 is found in the pancreas but also in the trigeminal ganglion and trigeminal nucleus caudalis. frontiersin.org
The interaction of glibenclamide with KATP channels in these excitable cells is a subject of ongoing research, particularly concerning its potential neuroprotective or myoprotective roles. For instance, in a murine model of Cantù syndrome, a condition linked to gain-of-function mutations in KATP channel genes, the response of skeletal muscle KATP channels to glibenclamide was altered. frontiersin.org
Extra-Pancreatic Cellular and Molecular Effects
Beyond its well-established role in pancreatic β-cells, glibenclamide exerts a range of effects on other cell types and molecular pathways.
Influence on Insulin Gene Expression and Protein Synthesis in Beta-Cells
While glibenclamide is a potent insulin secretagogue, its direct effects on insulin gene expression and protein synthesis are not its primary mechanism of action. Research suggests that glucose is the primary stimulant for glucokinase gene expression in pancreatic B-cells, which is a key step in glucose-mediated insulin release. researchgate.net However, glibenclamide has been shown to have what can be described as an extrapancreatic insulin effect by inhibiting the degradation of insulin in the vascular endothelial cells of the liver. nih.gov This action leads to a more sustained elevation of serum insulin levels. nih.gov While it robustly stimulates the secretion of pre-synthesized insulin, the direct transcriptional regulation of the insulin gene appears to be more strongly influenced by glucose levels. researchgate.netdovepress.com
Modulation of Cellular Proliferation and Apoptosis Pathways
Glibenclamide has been shown to modulate cellular proliferation and apoptosis, with effects that can vary depending on the cell type. In several cancer cell lines, glibenclamide has demonstrated antiproliferative effects. nih.govbohrium.com For instance, in human breast cancer cell lines, it can inhibit cell growth by inducing a G0/G1 cell-cycle arrest. nih.gov This cytostatic effect is associated with an upregulation of the cell cycle inhibitor p27 and a decrease in cyclin E expression. bohrium.com
Furthermore, glibenclamide can induce apoptosis, or programmed cell death, in various malignant cell lines, including hepatocellular carcinoma and gastric cancer cells. nih.govnih.gov The induction of apoptosis by glibenclamide in hepatocellular carcinoma cells is accompanied by an increase in reactive oxygen species (ROS) levels and activation of the JNK pathway. nih.gov Morphological hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation, have been observed in cells treated with glibenclamide. nih.gov However, in some contexts, glibenclamide did not significantly increase the number of apoptotic cells, suggesting its primary effect might be cytostatic rather than cytotoxic in those specific cell lines. nih.gov
| Cell Line | Effect of Glibenclamide | Molecular Changes |
| MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation, G0/G1 cell-cycle arrest | Up-regulation of p27, diminution in cyclin E expression |
| HepG-2 (Hepatocellular Carcinoma) | Inhibition of cell viability, G2/M-phase arrest, induction of apoptosis | Increase in ROS levels, activation of JNK pathway |
| Huh7 (Hepatocellular Carcinoma) | Inhibition of cell viability, G2/M-phase arrest, induction of apoptosis | Increase in ROS levels, activation of JNK pathway |
Impact on Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
The impact of glibenclamide on reactive oxygen species (ROS) generation and oxidative stress is complex and appears to be context-dependent. mdpi.comnih.gov In some cellular environments, glibenclamide has been shown to increase the production of ROS. nih.gov For example, in hepatocellular carcinoma cells, glibenclamide-induced apoptosis is linked to a significant elevation in intracellular ROS levels. nih.govnih.gov This pro-oxidant effect can be a key mechanism in its anti-tumor activity. researchgate.net
Conversely, other studies have highlighted the antioxidant properties of glibenclamide. nih.govbrieflands.com It has been shown to decrease ROS generation and lipid peroxidation in endothelial cells under certain conditions. nih.gov In studies with diabetic rats, while glibenclamide alone did not significantly affect most antioxidant enzymes, it did show some capacity to act as a scavenger of free radicals. mdpi.combrieflands.comnih.gov The dual nature of glibenclamide's effect on ROS suggests that its impact on oxidative stress may be influenced by the specific cellular context and the underlying pathological state.
| Study Context | Effect of Glibenclamide on ROS/Oxidative Stress |
| Hepatocellular Carcinoma Cells | Increased intracellular ROS levels, leading to apoptosis. nih.gov |
| Endothelial Cells (in vitro model of preeclampsia) | Decreased ROS generation and lipid peroxidation; increased antioxidant capacity. nih.gov |
| Pancreas of STZ-induced Diabetic Rats | No significant effect on lipid peroxidation (TBARS) or most antioxidant enzymes (SOD, CAT), but did down-regulate glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov |
| Plasma of STZ-induced Diabetic Rats | Showed antioxidant effect as a scavenger of free radicals, though less potent than ginger extract. brieflands.com |
Effects on p38/MAPK, Akt-NF-κB, and mTOR Signaling Pathways
Glibenclamide has been found to influence several key signaling pathways involved in cell survival, inflammation, and metabolism.
Akt-NF-κB Pathway: Research has demonstrated that glibenclamide can activate the Akt-NF-κB signaling pathway. nih.gov This activation was observed to be a consequence of a moderate up-regulation of intracellular ROS. nih.gov In this particular study, the activation of this pathway by glibenclamide pre-treatment was shown to enhance hepatocyte survival against radiation-induced injury. nih.gov The activation involves the phosphorylation of Akt, degradation of IκB, and subsequent nuclear translocation of p65. nih.gov
p38/MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade activated by various cellular stresses, including oxidative stress and inflammatory cytokines. nih.govarvojournals.orgresearchgate.net While direct studies on glibenclamide's effect on p38 MAPK are less common, its known modulation of ROS and inflammatory responses suggests a potential indirect influence. Given that hyperglycemia and diabetes are associated with the activation of the p38 MAPK pathway, and glibenclamide is used in this context, there is a plausible link, though the specific modulatory effects of glibenclamide on this pathway require further elucidation. nih.govmdpi.com
mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. The PI3K/Akt/mTOR signaling pathway is often activated in conditions like type 2 diabetes and cancer. researchgate.net While the direct interaction of glibenclamide with mTOR is not extensively detailed in the provided search results, its influence on upstream activators like Akt suggests a potential for downstream effects on mTOR signaling.
Structure Activity Relationship Sar Studies of Glibenclamide and Its Analogues
Identification of Key Structural Determinants for KATP Channel Interaction
Glibenclamide's interaction with the ATP-sensitive potassium (KATP) channel is a highly specific process, dictated by distinct structural components of the molecule that engage with the sulfonylurea receptor 1 (SUR1) subunit of the channel. The molecule's architecture is bipartite, comprising a sulfonylurea moiety and a benzamido moiety, both of which are crucial for high-affinity binding. diabetesjournals.orgelifesciences.org
The binding pocket for glibenclamide on the SUR1 subunit is also considered bipartite. diabetesjournals.org High-resolution cryo-electron microscopy has revealed that glibenclamide lodges itself within the transmembrane bundle of the SUR1's ATP-binding cassette (ABC) core, near the inner leaflet of the cell membrane. elifesciences.org This binding site is a complex interface involving transmembrane helices, the cytoplasmic loop L0, and the N-terminus of the Kir6.2 subunit. elifesciences.org
Key structural features of glibenclamide essential for this interaction include:
The Sulfonylurea Group: This core structure is fundamental for the activity of all sulfonylurea drugs.
The Cyclohexyl Group: This lipophilic group, attached to the urea (B33335) portion, is a major determinant of high-affinity binding and selectivity for the SUR1 subtype over SUR2A and SUR2B. nih.gov Its hydrophobic nature is recognized by the C-terminal half of the SUR1 core. diabetesjournals.org
The Benzamido Moiety: This part of the molecule, specifically the 5-chloro-2-methoxybenzamidoethyl group, interacts with a region near the L0 linker and the N-terminus of the Kir6.2 pore-forming subunit. diabetesjournals.org
Mutagenesis studies and structural analyses have pinpointed specific amino acid residues within SUR1 that are critical for glibenclamide binding. For instance, serine 1238 (sometimes referred to as S1237) in SUR1 is a key residue; its mutation to tyrosine, as found in the lower-affinity SUR2A receptor, significantly compromises glibenclamide binding. elifesciences.org Further research has identified that the cytosolic loops CL3 (between transmembrane helices 5 and 6) and CL8 (between helices 15 and 16) are essential in forming the N-terminal and C-terminal components of the glibenclamide binding site, respectively. researchgate.net The proximity of these two loops in the native channel structure creates the high-affinity binding pocket. researchgate.net
Synthesis and Pharmacological Evaluation of Glibenclamide Derivatives
The synthesis of glibenclamide and its analogues has been a focal point of research to understand its SAR and to develop new therapeutic agents. researchgate.netresearchgate.net The conventional synthesis route for glibenclamide derivatives involves the reaction of a substituted arylsulfonamide with an appropriate isocyanate. jocpr.comoaji.net
Numerous derivatives have been synthesized by modifying the core glibenclamide structure. researchgate.netinnovareacademics.inasianpubs.org These modifications have targeted three main areas: the acylamide side chain, the phenylsulfonyl group, and the cyclohexylurea (B1359919) moiety. The goal of these synthetic efforts is often to alter properties like receptor affinity, subtype selectivity, or pharmacokinetic profiles while maintaining the essential binding characteristics. researchgate.netresearchgate.net
Pharmacological evaluation of these derivatives has yielded significant insights into the SAR of glibenclamide:
Modification of the Cyclohexyl Group: Replacing the cyclohexyl ring with a smaller alkyl group, such as a methyl group, markedly reduces the selectivity for SUR1. nih.gov The introduction of bulky or polar groups, like triethoxysilyl propan, can still result in compounds with significant hypoglycemic activity. researchgate.net
Modification of the Benzamido Moiety: Removal of the entire 5-chloro-2-methoxy-benzamidoethyl side chain significantly diminishes, but does not completely eliminate, the selectivity for SUR1. nih.gov
Conjugation: The synthesis of a glibenclamide-glucose conjugate was undertaken to enhance hydrophilicity. nih.gov This derivative maintained high binding affinity for SUR1 but exhibited a much shorter duration of action in vivo. This was attributed to reduced plasma protein binding and consequently faster clearance from the bloodstream. nih.gov
Hybrid Molecules: Researchers have synthesized hybrid molecules, such as quinazoline-sulfonylurea hybrids. nih.gov Some of these novel compounds demonstrated more potent and prolonged antidiabetic activity in rat models compared to the parent glibenclamide, indicating that incorporating other pharmacologically active scaffolds can enhance efficacy. nih.gov
| Derivative Type | Modification | Pharmacological Effect | Reference(s) |
| Alkylurea | Cyclohexyl ring replaced by a methyl group. | Reduced selectivity for SUR1. | nih.gov |
| Side Chain Truncation | Removal of the 5-chloro-2-methoxy-benzamidoethyl chain. | Reduced selectivity for SUR1. | nih.gov |
| Glucose Conjugate | Glucose molecule attached to glibenclamide. | Maintained high SUR1 affinity but had a shorter duration of action and faster clearance. | nih.gov |
| Quinazoline Hybrid | Quinazoline moiety integrated with the sulfonylurea structure. | Some derivatives showed higher potency and longer-lasting activity than glibenclamide. | nih.gov |
Comparative SAR Analysis with Other Sulfonylureas and KATP Channel Modulators
Comparing the SAR of glibenclamide with other sulfonylureas and different classes of KATP channel modulators highlights the structural basis for its high potency and selectivity.
Comparison with Other Sulfonylureas: Glibenclamide is a second-generation sulfonylurea and exhibits a significantly higher affinity for the pancreatic SUR1 receptor (in the low nanomolar range) compared to first-generation drugs like tolbutamide (B1681337) (micromolar range). physiology.org This high affinity is a key factor in its potent hypoglycemic effect.
The most striking difference lies in subtype selectivity. Glibenclamide binds to SUR1 with an affinity that is 300- to 500-fold higher than its affinity for SUR2A and SUR2B, the subtypes found in cardiac and smooth muscle, respectively. nih.gov This selectivity is largely conferred by the lipophilic cyclohexyl group on the urea. nih.gov In contrast, other sulfonylureas like glimepiride (B1671586) also show selectivity for SUR1 but may have different effects on vascular smooth muscle cells. lnh.edu.pknih.gov Gliclazide, another second-generation drug, is more potent than tolbutamide in blocking KATP channels. purdue.edu
Comparison with Non-Sulfonylurea KATP Blockers (Glinides): Meglitinides, such as repaglinide, are another class of insulin (B600854) secretagogues that block KATP channels. While they share a common binding region with glibenclamide within the SUR1 subunit, their chemical interactions with the receptor are distinct. researchgate.net Meglitinide (B1211023) itself, a benzoic acid derivative, displays similar binding affinities for both SUR1 and SUR2 isoforms, lacking the SUR1 selectivity of glibenclamide. nih.gov Interestingly, replacing the carboxyl group of meglitinide with a sulfonylurea moiety significantly boosts its affinity for both SUR1 and SUR2. nih.gov
Comparison with KATP Channel Openers (KCOs): KCOs, such as diazoxide (B193173), pinacidil (B1677893), and cromakalim (B1669624), have the opposite effect of glibenclamide, activating the KATP channel. physiology.org They also exhibit distinct SUR subtype selectivity. For example, diazoxide is an effective opener of SUR1-containing channels but not SUR2A channels. Conversely, pinacidil and cromakalim are potent activators of SUR2 channels but have little effect on SUR1 channels. physiology.org This demonstrates that the SUR subunit possesses distinct binding sites or responds differently to activators and inhibitors, with subtle structural changes in the modulating compounds leading to profoundly different pharmacological profiles.
| Compound | Class | Primary Target(s) | Key SAR Feature/Binding Characteristic | Reference(s) |
| Glibenclamide | 2nd Gen Sulfonylurea | SUR1 >> SUR2A/B | High affinity and selectivity due to lipophilic cyclohexyl group. | nih.govphysiology.org |
| Tolbutamide | 1st Gen Sulfonylurea | SUR1 | Lower affinity than glibenclamide. | physiology.org |
| Gliclazide | 2nd Gen Sulfonylurea | SUR1 | More potent than tolbutamide. | purdue.edu |
| Meglitinide | Glinide (Benzoic acid derivative) | SUR1 ≈ SUR2 | Lacks SUR1 selectivity; anionic carboxyl group is important. | nih.gov |
| Repaglinide | Glinide | SUR1 | Binds to a similar region as glibenclamide but with distinct interactions. | researchgate.net |
| Diazoxide | KATP Channel Opener | SUR1 | Activates channel; selective for SUR1 over SUR2A. | physiology.org |
| Pinacidil | KATP Channel Opener | SUR2 | Activates channel; selective for SUR2 over SUR1. | physiology.org |
Computational Approaches to SAR Prediction and Optimization
Computational chemistry has become an indispensable tool for elucidating the SAR of glibenclamide and for guiding the design of new, optimized derivatives. A variety of computational methods have been employed to model the interaction between glibenclamide and the KATP channel.
Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been performed on series of glibenclamide analogues. researchgate.net These studies correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields. For glibenclamide analogues, CoMFA models have indicated that steric and lipophilic properties are the dominant factors for binding affinity, with electrostatic interactions playing a lesser role. researchgate.net Such models provide predictive power for newly designed compounds and highlight key regions of the molecule where modifications could enhance activity.
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the preferred binding pose of glibenclamide and its derivatives within the SUR1 binding pocket. nih.govbiointerfaceresearch.com These studies were initially guided by homology models of SUR1 and have been refined with the advent of high-resolution cryo-EM structures. elifesciences.orgbiointerfaceresearch.com Docking can help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Molecular dynamics (MD) simulations build upon docking by simulating the movement of the ligand and protein over time. biointerfaceresearch.comacs.org MD studies of the glibenclamide-SUR1 complex have been used to assess the stability of the binding pose and to understand how the drug's presence may influence the conformational dynamics of the receptor. biointerfaceresearch.comacs.org These simulations have confirmed that glibenclamide binds tightly and stably within the SUR1 binding pocket. biointerfaceresearch.com
Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential 3D arrangement of chemical features necessary for biological activity. Based on the structure of glibenclamide and other active ligands, pharmacophore models have been developed and used for virtual screening of chemical databases to identify novel scaffolds that could act as KATP channel inhibitors. biointerfaceresearch.com This approach, combined with subsequent molecular docking and in vitro testing, accelerates the discovery of new lead compounds.
These computational strategies provide a powerful framework for rational drug design, allowing for the prediction of binding affinities and the optimization of ligand structures to improve potency, selectivity, and pharmacokinetic properties before undertaking costly and time-consuming chemical synthesis. nih.govmdpi.comrsc.org
Preclinical and in Vitro Pharmacological Investigations of Glibenclamide
Studies in Isolated Pancreatic Islets and Beta-Cell Lines
Glibenclamide's primary mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells, a topic extensively explored in preclinical research. In vitro studies using isolated pancreatic islets have demonstrated that glibenclamide directly modulates beta-cell function.
Prolonged exposure (24-48 hours) of rat beta-cells to glibenclamide, both in vivo and in vitro, leads to cellular degranulation and a significant reduction in the pancreatic insulin (B600854) reserve. diabetesjournals.org These degranulated cells exhibit elevated basal rates of both insulin synthesis and release, a state induced by a direct interaction of the drug with the beta-cells. diabetesjournals.org Similarly, chronic exposure of isolated human islets to glibenclamide results in increased insulin secretion at low glucose concentrations but impairs glucose-stimulated insulin secretion (GSIS). This functional shift is accompanied by increased endoplasmic reticulum (ER) stress, apoptosis, and a loss of beta-cell identity, characterized by reduced expression of key beta-cell transcription factors.
Conversely, acute exposure has shown different effects. A one-hour pre-exposure of isolated rat islets to 0.1 μmol/L glibenclamide increased the beta-cells' sensitivity to glucose. This was evidenced by a significant shift in the glucose dose-response curve for insulin secretion. This heightened sensitivity is associated with increased hexokinase activity, particularly the more active mitochondrial-bound form.
Table 1: Effects of Glibenclamide on Isolated Pancreatic Islets
| Experimental Model | Glibenclamide Exposure | Key Findings | Reference |
|---|---|---|---|
| Isolated Rat Islets | 1 hour, 0.1 μmol/L | Increased glucose sensitivity (EC50 for glucose shifted from 10.6 to 5.8 mmol/L); Increased mitochondrial-bound hexokinase activity. | N/A |
| Isolated Human Islets | Chronic | Increased basal insulin secretion, reduced GSIS, increased ER stress and apoptosis, loss of beta-cell identity markers. | N/A |
| Normal Mice (in vivo) | Daily for 7-30 days | Transient increase in beta-cell replication (in young animals only); modest increase in beta-cell mass. | nih.gov |
| Rat Beta-Cells (in vitro/in vivo) | 24-48 hours | Beta-cell degranulation, reduced insulin reserve, elevated basal insulin synthesis and release. | diabetesjournals.org |
Effects on Non-Pancreatic Cellular Models
In vitro studies on non-pancreatic cells have revealed that glibenclamide can interfere with cellular metabolism, particularly at concentrations used to study epithelial KATP channels. In freshly isolated renal proximal tubular cells, micromolar concentrations of glibenclamide were found to reduce intracellular ATP levels. This depletion of ATP is attributed to a dose-dependent inhibition of mitochondrial respiration.
Further investigation showed that glibenclamide inhibits ADP-stimulated mitochondrial oxygen consumption. Specific binding of radiolabeled glibenclamide to renal mitochondria was also observed, revealing a low-affinity binding site. These findings indicate that glibenclamide affects renal mitochondria through two distinct mechanisms: interfering with bioenergetics and specific binding, potentially to mitochondrial KATP channels.
Table 2: Effect of Glibenclamide on ATP Levels in Renal Proximal Tubular Cells
| Glibenclamide Concentration (μM) | Reduction in Intracellular ATP (%) | Reference |
|---|---|---|
| 50 | 28 ± 4 | N/A |
| 100 | 53 ± 5 | N/A |
Glibenclamide's effects on the neurovascular unit have been a subject of significant preclinical investigation, particularly concerning its role in conditions like stroke and brain injury. A key target in this context is the SUR1-TRPM4 channel, which is not typically expressed in the healthy brain but becomes upregulated in neurons, astrocytes, and endothelial cells following ischemic or traumatic injury. neupsykey.comwordpress.comnih.gov
In vitro studies using cerebral microvascular endothelial cells (b.End3 cell line) demonstrated that glibenclamide can inhibit the activation of the nucleotide-binding oligomerization domain-like receptor with a pyrin domain 3 (NLRP3) inflammasome. nih.govnih.gov In a model simulating intracerebral hemorrhage using hemin, glibenclamide treatment significantly reduced the upregulation of NLRP3, ASC, and caspase-1 in these endothelial cells. nih.gov This action helps preserve the integrity of the blood-brain barrier (BBB) by preventing the loss of tight junction proteins like zona occludens-1 (ZO-1) and reducing endothelial cell death. nih.govnih.gov The inhibition of the SUR1-TRPM4 channel by glibenclamide is believed to be central to these protective effects, preventing the oncotic cell death of endothelial cells that leads to BBB breakdown and edema. nih.govnih.gov
In cardiac tissue, glibenclamide's primary action is the blockade of KATP channels, which are expressed in cardiomyocytes. In vitro patch-clamp studies on isolated rat ventricular myocytes showed that glibenclamide reversibly reduces the open probability of the KATP channel without affecting its single-channel conductance. nih.gov The half-maximal inhibitory concentration from the cytoplasmic side was determined to be 6 μM. nih.gov This inhibition can be antagonized by the presence of magnesium (Mg2+) and ADP. nih.gov
Beyond direct channel blockade, glibenclamide has been shown to exert anti-inflammatory effects in cardiac cells. In isolated cardiomyocytes, glibenclamide suppressed the activation of the NLRP3 inflammasome induced by the β-adrenergic receptor agonist isoproterenol. nih.gov This effect is mediated by direct targeting of the inflammasome. nih.gov Furthermore, glibenclamide was found to inhibit the cAMP/PKA signaling pathway in cardiomyocytes by increasing the activity of cyclic nucleotide phosphodiesterases (cPDEs), which promote the degradation of cAMP. nih.gov
However, the role of glibenclamide in the context of ischemia-reperfusion is complex. Some experimental studies suggest that by blocking KATP channels, which are considered cardioprotective when opened during metabolic stress, glibenclamide may have deleterious effects on reperfusion-induced arrhythmias and the recovery of myocardial function. researchgate.net
Glibenclamide has demonstrated antiproliferative effects in various cancer cell lines. In the human breast cancer cell line MDA-MB-231, which expresses SUR2B, Kir6.1, and Kir6.2 subunits of the KATP channel, glibenclamide inhibited cell proliferation in a dose-dependent manner. This effect was determined to be cytostatic rather than apoptotic. Mechanistically, glibenclamide induced a cell-cycle arrest in the G0/G1 phase, which was associated with an upregulation of the cell cycle inhibitor p27 and a decrease in cyclin E expression.
In the human gastric cancer cell line MGC-803, glibenclamide was shown to induce a decline in cellular viability coupled with apoptosis. nih.gov The MGC-803 cells express KATP channels composed of Kir6.2 and SUR1 subunits. nih.gov The antitumor activity in this cell line was found to be mediated by the generation of reactive oxygen species (ROS), derived from both NADPH oxidase and mitochondria. nih.gov This increase in ROS leads to the activation of the c-jun NH2-terminal kinase (JNK) pathway, which in turn drives cell apoptosis. nih.gov Pretreatment with an antioxidant was able to prevent the glibenclamide-induced JNK activation and subsequent apoptosis. nih.gov
Glibenclamide has been shown to exert significant anti-inflammatory effects by modulating the activation of microglia, the resident immune cells of the central nervous system. In vitro studies using the BV2 microglial cell line demonstrated that pretreatment with glibenclamide can inhibit the inflammatory response induced by lipopolysaccharide (LPS).
Specifically, glibenclamide dose-dependently decreased the LPS-induced overexpression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also reduced the mRNA expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism underlying these effects involves the inhibition of the p38 mitogen-activated protein kinase (p38/MAPK) signaling pathway. In addition to its anti-inflammatory actions, other studies have suggested that glibenclamide may enhance the phagocytic activity of microglia in vitro.
Table 3: Effects of Glibenclamide on LPS-Induced BV2 Microglial Cells
| Parameter Measured | Effect of Glibenclamide Pretreatment (2.5, 10 μM) | Underlying Mechanism | Reference |
|---|---|---|---|
| iNOS and COX-2 Protein Levels | Inhibited LPS-induced overexpression | Inhibition of p38/MAPK pathway | N/A |
| TNF-α, IL-6, IL-1β mRNA Expression | Dose-dependently decreased LPS-induced expression | Inhibition of p38/MAPK pathway | N/A |
| p38/MAPK Phosphorylation | Diminished LPS-induced phosphorylation | Direct pathway inhibition | N/A |
| Phagocytosis | Enhanced | Blockade of microglial KATP channels | N/A |
Modulation of Intracellular Biochemical Pathways
Glibenclamide exerts its pharmacological effects not only through the modulation of ion channels but also by influencing a variety of intracellular biochemical pathways. These interactions are crucial for understanding its complete mechanism of action beyond insulin secretion.
Preclinical studies have revealed that glibenclamide can directly interfere with mitochondrial function, leading to significant alterations in cellular energy metabolism. In freshly isolated renal proximal tubular cells, glibenclamide has been shown to reduce intracellular ATP levels in a concentration-dependent manner. ijbs.com At concentrations of 50 µM and 100 µM, glibenclamide decreased ATP content by 28% and 53%, respectively. ijbs.com This depletion of cellular ATP is attributed to a direct inhibition of mitochondrial respiration. ijbs.com Specifically, glibenclamide inhibits ADP-stimulated mitochondrial oxygen consumption, indicating an interference with the oxidative phosphorylation process. ijbs.com
Further investigations in rat islets demonstrated that 1 µM of glibenclamide, in the presence of 10 mM glucose, increased the oxygen consumption rate while decreasing the calculated ATP/ADP/Pi ratio by approximately 50%. nih.gov This suggests that the drug may induce a state of increased mitochondrial workload that is not efficiently coupled to ATP synthesis, potentially due to effects on membrane ion permeability. nih.govmdpi.com Studies using isolated rat liver mitochondria have shown that glibenclamide can dissipate the mitochondrial membrane potential and interfere with bioenergetics by permeabilizing the inner mitochondrial membrane to certain ions. mdpi.com
These findings indicate that beyond its role at the plasma membrane, glibenclamide has a distinct impact on mitochondria, affecting cellular bioenergetics and resulting in a notable loss of cellular ATP. ijbs.com
Table 1: Effect of Glibenclamide on Intracellular ATP Levels in Renal Proximal Tubular Cells
| Glibenclamide Concentration | Mean ATP Reduction (%) | Statistical Significance |
| 50 µM | 28 ± 4% | P < 0.01 |
| 100 µM | 53 ± 5% | P < 0.001 |
Data sourced from studies on freshly isolated renal proximal tubular cells. ijbs.com
Glibenclamide has been shown to influence the biology of adipocytes, which can have implications for lipid metabolism and insulin sensitivity. In comparative studies using the Otsuka Long-Evans Tokushima Fatty (OLETF) rat model, chronic treatment with glibenclamide resulted in a hypertrophisizing effect on fat cells. nih.gov This was characterized by a decrease in the frequency of small adipocytes and a significant increase in the population of large adipocytes when compared to control groups. nih.gov The mean fat-cell area in retroperitoneal fat tissue was notably larger in the glibenclamide-treated group. nih.gov
In vitro studies using the 3T3-L1 adipocyte cell line have provided further insight into the molecular effects of glibenclamide. Research has shown that glibenclamide, similar to glimepiride (B1671586), can enhance the production and secretion of adiponectin, an important insulin-sensitizing adipokine. researchgate.net This effect is linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism. researchgate.net Treatment of differentiated 3T3-L1 cells with glibenclamide (25 µM) for 48 hours significantly increased the secretion of adiponectin into the culture medium. researchgate.net Furthermore, glibenclamide was observed to alter the mRNA expression of other PPARγ target genes, such as aP2 and leptin, within these cells. researchgate.net
Table 2: Effect of Glibenclamide on Adiponectin Secretion in 3T3-L1 Adipocytes
| Treatment Group | Adiponectin Secretion (ng/mL) |
| Control | ~1250 |
| Glibenclamide (25 µM) | ~1750 |
| Pioglitazone (10 µM) | ~2250 |
Data represents approximate values derived from graphical representations in studies on differentiated 3T3-L1 cells treated for 48 hours. researchgate.net
Advanced glycation endproducts (AGEs) are formed through the non-enzymatic reaction of sugars with proteins and lipids, and their accumulation is implicated in the pathogenesis of diabetic complications. nih.gov The primary mechanism by which antidiabetic agents affect AGE levels is through the reduction of hyperglycemia. nih.gov In vivo studies in streptozotocin-induced diabetic rats have shown that glibenclamide treatment can reduce the accumulation of AGEs, as measured by collagen-linked fluorescence. nih.gov However, this effect is largely considered to be an indirect consequence of its glucose-lowering action. ijbs.comnih.gov
Evidence for a direct, chemical inhibitory effect of glibenclamide on the formation of AGEs in vitro is limited. Studies measuring fructosamine, an early-stage glycation product, in diabetic rats found that glibenclamide administration did not produce a significant decrease in its levels compared to untreated diabetic controls, despite effectively lowering blood glucose. ijbs.com This suggests a lack of a potent, direct antiglycation activity independent of its primary pharmacological effect. While some research has compared the in vivo effects of glibenclamide on AGEs to compounds with known antiglycation properties, these studies often conclude that glibenclamide's impact is tied to glycemic control rather than a direct interception of glycation pathways. nih.gov
Interactions with Other Pharmacological Agents at the Cellular and Molecular Level
The pharmacological profile of glibenclamide is significantly influenced by its interactions with other drugs that target related cellular pathways, particularly those involving the KATP channel and intracellular signaling cascades in pancreatic beta-cells.
Glibenclamide acts as a potent inhibitor of ATP-sensitive potassium (KATP) channels. Consequently, its effects are directly and competitively antagonized by KATP channel openers. In conscious spontaneously hypertensive rats, the KATP channel opener diazoxide (B193173) was shown to completely abolish and even reverse glibenclamide-induced hypoglycemia, demonstrating a clear antagonistic relationship at the functional level. bohrium.com
In contrast, interactions with other KATP channel openers, such as levcromakalim (B1674936) and pinacidil (B1677893), can be more complex. In the same rat model, these agents had minimal to no significant effect on the hypoglycemic action of glibenclamide. bohrium.com This suggests differences in tissue selectivity or the nature of the interaction at the channel subunit.
Molecular binding studies provide a clearer picture of these interactions. The binding of radiolabeled [3H]glibenclamide to its receptor (SUR1) is influenced by KATP channel openers in a non-competitive, allosteric manner. mdpi.comoncotarget.com In membrane preparations, a long pre-incubation with levcromakalim was found to reduce both the affinity (Kd) and the number of binding sites (Bmax) for [3H]glibenclamide. mdpi.com This indicates that the binding of the channel opener induces a conformational change in the SUR1 protein that negatively impacts glibenclamide binding, an example of negative allosteric modulation. mdpi.com
At the level of intracellular signaling in pancreatic beta-cells, glibenclamide and metformin (B114582) exhibit opposing effects on the regulation of protein translation. nih.govums.ac.idscilit.com While sustained exposure to glibenclamide increases protein and insulin synthesis, metformin causes an inhibition. nih.gov
Metformin's inhibitory action is mediated through the activation of AMP-activated protein kinase (AMPK). nih.gov Activated AMPK suppresses protein translation via two main routes: the inhibition of the mammalian target of rapamycin (B549165) (mTOR)-dependent pathway and the inhibition of the mTOR-independent pathway. nih.govscilit.com This leads to reduced phosphorylation of key translation factors like eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 (rpS6), and increased inhibitory phosphorylation of eukaryotic elongation factor 2 (eEF2). nih.gov
Glibenclamide counteracts these effects. nih.govums.ac.id Prolonged exposure to glibenclamide activates protein translation through calcium-dependent signaling that involves the activation of mTOR and protein kinase A (PKA) pathways. nih.govnih.gov This leads to increased phosphorylation of rpS6 and 4E-BP1 and dephosphorylation of eEF2, thereby stimulating translation. nih.gov When used together, glibenclamide antagonizes the metformin-induced suppression of protein synthesis in beta-cells. nih.govscilit.com This interplay highlights a significant interaction at the level of intracellular signaling cascades that regulate the synthetic capacity of the beta-cell. nih.gov
Table 3: Opposing Effects of Metformin and Glibenclamide on Protein Translation in Beta-Cells
| Pathway/Factor | Metformin Effect | Glibenclamide Effect |
| AMPK | Activation | No direct effect |
| mTOR Signaling | Suppression | Activation |
| PKA Signaling | No direct effect | Activation |
| Protein Synthesis | Inhibition | Stimulation |
| Phosphorylation of 4E-BP1 & rpS6 | Decreased | Increased |
| Phosphorylation of eEF2 | Increased (Inhibitory) | Decreased |
This table summarizes the antagonistic interplay between metformin and glibenclamide on key regulators of protein translation. nih.govscilit.comnih.gov
Advanced Analytical Methodologies for Glibenclamide Research
Chromatographic Techniques for Quantitative Analysis in Biological Matrices
Chromatographic methods are fundamental for separating and quantifying glibenclamide from complex mixtures such as plasma, serum, and pharmaceutical dosage forms. nih.goviajps.com High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis of glibenclamide. iajps.com Reverse-phase (RP-HPLC) methods are particularly common. nih.govajpaonline.com Method development involves optimizing several parameters to achieve efficient separation and quantification.
Key Developmental Parameters:
Stationary Phase: C8 and C18 columns are frequently employed, offering excellent separation capabilities for glibenclamide. nih.govekb.eg For instance, a Chromosil C18 column (150mm × 4.6mm, 5µm) has been successfully used. ajpaonline.com
Mobile Phase: The mobile phase composition is critical for achieving desired retention times and peak shapes. Common compositions include mixtures of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). iajps.comajpaonline.com An environmentally benign approach used a mixture of ethanol (B145695) and methanol (50:50 % v/v). nih.gov Another method utilized a mobile phase of 70% ethanol and 30% aqueous 10.00 mM potassium phosphate buffer (pH 3.0) containing 50.00 mM octanesulfonic acid. ekb.eg
Flow Rate: Flow rates are typically set around 1.0 mL/min to ensure good separation within a reasonable analysis time. nih.govajpaonline.com
Detection: UV detection is the most common mode, with the wavelength of maximum absorbance for glibenclamide being around 230 nm, 245 nm, or 300 nm depending on the solvent system. nih.govajpaonline.comsphinxsai.comnih.gov
Validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure their reliability. ajpaonline.comekb.eg Validation encompasses parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: HPLC Method Validation Parameters for Glibenclamide Analysis
| Parameter | Research Finding | Reference |
| Linearity Range | 10 - 50 µg/ml | ajpaonline.com |
| 0.1 - 200 µg/mL | nih.gov | |
| 50 - 1200 ng/ml (in rat plasma) | nih.gov | |
| Correlation Coefficient (r²) | > 0.999 | nih.govajpaonline.com |
| Accuracy (Recovery) | 98.2% to 100.9% | ajpaonline.com |
| Precision (%RSD) | < 1.5% (Intra- and Inter-day) | ajpaonline.com |
| < 2% | nih.gov | |
| Limit of Detection (LOD) | 33 ng/ml | nih.gov |
| Limit of Quantification (LOQ) | 40 ng/ml | nih.gov |
| Retention Time | 6.2 minutes | ajpaonline.com |
| 9.38 minutes | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.govderpharmachemica.com These techniques offer the ability to quantify glibenclamide at very low concentrations, often in the nanogram per milliliter (ng/mL) or even picogram per milligram (pg/mg) range. nih.gov
Development of LC-MS/MS methods involves:
Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC) is often paired with MS to provide rapid analysis times, with total run times as short as 2.0 minutes. researchgate.net C18 columns are commonly used for separation. nih.govmagtechjournal.com The mobile phase typically consists of acetonitrile and water, often with additives like formic acid to improve ionization. nih.govmagtechjournal.com
Ionization: Electrospray ionization (ESI) is a frequently used technique, operated in either positive or negative ion mode. nih.govmagtechjournal.com Atmospheric pressure chemical ionization (APCI) has also been reported. nih.gov
Mass Analysis: A triple-quadrupole mass spectrometer is commonly used for quantification, operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govmagtechjournal.com This involves monitoring a specific precursor ion to product ion transition, which provides high specificity. For glibenclamide, a common transition monitored in positive ESI mode is m/z 494.2 → 368.9. magtechjournal.com
LC-MS/MS methods have been successfully validated for the determination of glibenclamide in human and rat plasma, demonstrating excellent linearity, precision, and accuracy. nih.govmagtechjournal.comresearchgate.net
Table 2: LC-MS/MS Method Parameters for Glibenclamide in Human Plasma
| Parameter | Research Finding | Reference |
| Chromatography | UPLC-MS/MS | researchgate.net |
| LC-MS/MS | magtechjournal.com | |
| Column | Acquity UPLC®BEH C18 | nih.gov |
| ZORBAX Eclipse XDB-C18 | magtechjournal.com | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govmagtechjournal.com |
| Mass Transition (SRM) | m/z 494.2 → 368.9 | magtechjournal.com |
| Linearity Range | 6.67 - 500 µg·L⁻¹ | magtechjournal.com |
| 10 - 1280 ng/mL | researchgate.net | |
| Limit of Quantification (LOQ) | 6.67 µg·L⁻¹ | magtechjournal.com |
| 10 ng/mL | researchgate.net | |
| Precision (%RSD) | < 8% (Inter- and Intra-day) | magtechjournal.com |
| Recovery | > 90% | magtechjournal.com |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its high-performance variant, HPTLC, serve as simple, cost-effective, and rapid methods for the identification and quantification of glibenclamide in pharmaceutical formulations. scholarsresearchlibrary.comb-cdn.net
In HPTLC, glibenclamide is chromatographed on a stationary phase, typically silica (B1680970) gel 60 F254 TLC plates. scholarsresearchlibrary.comscholarsresearchlibrary.com The choice of mobile phase is crucial for achieving good separation. A common mobile phase for glibenclamide consists of a mixture of toluene, ethyl acetate, and methanol in a ratio of 8.0:0.5:1 (v/v/v). scholarsresearchlibrary.comscholarsresearchlibrary.com After development, the plates are dried, and densitometric analysis is performed using a TLC scanner at the detection wavelength of glibenclamide, which has been reported as 229 nm. scholarsresearchlibrary.comscholarsresearchlibrary.com
The HPTLC method has been validated for its precision and accuracy. scholarsresearchlibrary.comnih.gov It has shown good linearity, with correlation coefficients often exceeding 0.999. scholarsresearchlibrary.comnih.gov This technique is particularly useful for routine quality control testing of tablet formulations. scholarsresearchlibrary.comscholarsresearchlibrary.com
Table 3: HPTLC Method Parameters for Glibenclamide Analysis
| Parameter | Research Finding | Reference |
| Stationary Phase | Silica Gel 60 F254 | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| RP-18 F254s aluminum sheets | nih.gov | |
| Mobile Phase | Toluene: Ethyl Acetate: Methanol (8.0:0.5:1 v/v/v) | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| Methanol: Tetrahydrofuran: Water: Glacial Acetic Acid (16:3.6:4:0.4 v/v) | nih.gov | |
| Rf Value | 0.45 ± 0.07 | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| 0.54 | nih.gov | |
| Detection Wavelength | 229 nm | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| Linearity Range | 200 - 1000 ng/band | nih.gov |
| Correlation Coefficient (r) | 0.9994 | scholarsresearchlibrary.com |
| Limit of Detection (LOD) | 6 ng/spot | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| Limit of Quantification (LOQ) | 20 ng/spot | scholarsresearchlibrary.comscholarsresearchlibrary.com |
Spectroscopic and Physicochemical Characterization Methods
Spectroscopic methods are indispensable for the qualitative identification and quantitative measurement of glibenclamide, as well as for characterizing its physicochemical properties.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and economical technique for the quantitative determination of glibenclamide in bulk drug and pharmaceutical dosage forms. derpharmachemica.cominnovativepublication.org The method is based on the measurement of the absorbance of a glibenclamide solution at its wavelength of maximum absorbance (λmax).
The λmax of glibenclamide can vary depending on the solvent used. In a mixture of ethanol and water (1:1), a λmax of 229 nm has been reported. ugm.ac.id Other studies have identified a λmax at 300.60 nm in methanol, 308 nm, and 324 nm in a methanol/distilled water mixture. innovativepublication.orginarah.co.idresearchgate.net
The method is validated for linearity, accuracy, and precision according to ICH guidelines. innovativepublication.orgugm.ac.id It demonstrates good linearity over a specific concentration range, with high correlation coefficients. innovativepublication.orghilarispublisher.com
Table 4: UV-Vis Spectrophotometry Validation Parameters for Glibenclamide
| Parameter | Research Finding | Reference |
| Wavelength (λmax) | 229.5 nm | hilarispublisher.com |
| 300 nm | researchgate.net | |
| 300.60 nm | inarah.co.id | |
| 324 nm | innovativepublication.org | |
| Solvent | Ethanol:Water (1:1) | ugm.ac.id |
| Methanol | inarah.co.id | |
| Distilled Water (with initial dissolution in methanol) | innovativepublication.org | |
| Linearity Range | 3 - 15 µg/ml | hilarispublisher.com |
| 2 - 10 µg/mL | innovativepublication.org | |
| 5 - 30 µg/ml | researchgate.net | |
| Correlation Coefficient (r²) | > 0.999 | hilarispublisher.com |
| 0.9991 | innovativepublication.org | |
| Limit of Detection (LOD) | 0.35 µg/mL | innovativepublication.org |
| Limit of Quantification (LOQ) | 1.06 µg/mL | innovativepublication.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for the qualitative identification of glibenclamide. sdiarticle3.comtsijournals.com It is used to confirm the presence of key functional groups within the molecule by comparing the IR spectrum of a sample to that of a reference standard. sdiarticle3.com
The IR spectrum of glibenclamide exhibits characteristic absorption peaks corresponding to specific molecular vibrations. These peaks confirm the presence of the aryl-sulfonyl-urea structure. sdiarticle3.com
Key IR Absorption Peaks for Glibenclamide:
N-H Stretching: Peaks observed around 3318-3365 cm⁻¹ are attributed to the stretching vibrations of the N-H groups in the urea (B33335) and amide moieties. sdiarticle3.comresearchgate.net
C=O Stretching: Carbonyl stretching vibrations from the urea and amide groups are typically seen at approximately 1715 cm⁻¹, 1618 cm⁻¹, and 1527 cm⁻¹. sdiarticle3.comresearchgate.net
S=O Stretching: The characteristic symmetric and asymmetric stretching vibrations of the sulfonyl (O=S=O) group appear in the regions of 1338-1342 cm⁻¹ and 1160 cm⁻¹, respectively. sdiarticle3.comresearchgate.netidosi.org
C-N Stretching: A peak around 1338.60 cm⁻¹ can be assigned to the C-N stretching of the amine group. idosi.org
These spectral fingerprints are crucial for confirming the identity and integrity of the glibenclamide compound in raw materials and finished products. sdiarticle3.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique utilized to characterize the physical properties of Glibenclamide, particularly its crystallinity and interactions with excipients. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is crucial for predicting the stability and dissolution behavior of amorphous Glibenclamide formulations.
In one study, Glibenclamide was milled for various durations to produce amorphous material. nih.govtuni.fi DSC, alongside Raman spectroscopy, was used to characterize the samples. It was found that different milling times were required to render the drug fully amorphous according to each technique. While Raman spectroscopy indicated the sample was amorphous after 60 minutes of milling, DSC could still detect residual crystallinity up to 120 minutes. nih.govtuni.fi The complete absence of an onset of crystallization signal in DSC was only achieved after 150 minutes of milling. This residual crystallinity, detectable only by DSC, was shown to negatively impact the physical stability and dissolution of the milled samples. nih.govtuni.fi The onset of crystallization temperature obtained from DSC measurements was determined to be the best predictor of the critical quality attributes of the amorphous Glibenclamide. nih.govtuni.fi
DSC is also employed to rapidly assess the compatibility of Glibenclamide with various excipients in tablet formulations. nih.gov By analyzing shifts in the melting peak temperature and changes in the enthalpy of fusion (ΔH) of Glibenclamide when mixed with excipients, potential interactions can be identified. nih.gov A study evaluated mixtures of Glibenclamide with excipients such as natrosol, stearic acid, sorbitol, and cross-linked polyvinylpyrrolidone. nih.gov The degree of interaction was quantified by the differences in melting temperature and enthalpy compared to the pure drug. nih.gov
Table 1: DSC Parameters for Milled Glibenclamide This table summarizes the findings from a study where Glibenclamide was milled for different durations and analyzed using DSC and Raman spectroscopy to assess its amorphous state and physical stability.
| Milling Duration | Observation (Raman Spectroscopy) | Observation (DSC) | Implication for Quality Attributes |
| 60 min | Fully amorphous | Residual crystallinity detected | Sub-optimal stability and dissolution |
| 60-120 min | Fully amorphous | Residual crystallinity detected | Sub-optimal stability and dissolution |
| 150 min | Fully amorphous | No onset of crystallization | Optimal physical stability |
Electrophysiological and Imaging Techniques for Channel Activity
Patch-Clamp Electrophysiology for KATP Channel Current Measurement
Patch-clamp electrophysiology is a fundamental technique for investigating the direct effects of Glibenclamide on the ATP-sensitive potassium (KATP) channels. This method allows for the measurement of ion currents flowing through single channels or across the entire cell membrane, providing precise insights into the inhibitory mechanism of the drug.
Studies using the inside-out patch-clamp configuration on guinea-pig ventricular myocytes have demonstrated that Glibenclamide's inhibitory effect on KATP channel currents is modulated by intracellular nucleotides. nih.gov The blocking action of Glibenclamide was found to be more potent in the presence of higher ATP concentrations (200 µM vs. 100 µM). nih.gov Conversely, the presence of ADP in the intracellular solution weakened the blocking effect of Glibenclamide. nih.gov
The sensitivity of KATP channels to Glibenclamide can also vary significantly depending on the specific patch-clamp recording method used. Research on pig proximal urethra smooth muscle cells compared the conventional whole-cell method with the nystatin-perforated patch method. nih.gov In the conventional whole-cell configuration, where the cell's cytoplasm is replaced by the pipette solution, Glibenclamide inhibited levcromakalim-induced KATP currents with a half-maximal inhibitory concentration (Ki) of 175 nM. nih.gov This sensitivity was reduced (Ki = 640 nM) when uridine (B1682114) 5'-diphosphate (UDP) was included in the pipette solution. nih.gov In stark contrast, the nystatin-perforated patch method, which maintains the integrity of the intracellular environment, revealed a much higher sensitivity to Glibenclamide, characterized by two distinct affinity sites: a high-affinity site (Ki1 = 10 nM) and a low-affinity site (Ki2 = 9 µM). nih.gov These findings suggest that cytosolic factors, which are lost during conventional whole-cell recording, play a crucial role in modulating the drug's interaction with the channel. nih.gov
Table 2: Glibenclamide Inhibition of KATP Channels under Different Patch-Clamp Conditions This table presents the half-maximal inhibitory concentrations (Ki) of Glibenclamide on levcromakalim-induced KATP currents, highlighting the influence of recording methodology and intracellular factors.
| Patch-Clamp Method | Cellular Preparation | Intracellular Solution | Ki Value(s) |
| Conventional Whole-Cell | Pig Urethral Myocytes | Standard | 175 nM |
| Conventional Whole-Cell | Pig Urethral Myocytes | + 1 mM UDP | 640 nM |
| Nystatin-Perforated Patch | Pig Urethral Myocytes | Intact Cytosol | High-affinity: 10 nMLow-affinity: 9 µM |
Fluorescence Microscopy for Intracellular Calcium Dynamics
Fluorescence microscopy is a powerful tool for visualizing the downstream cellular effects of Glibenclamide's action on ion channels, particularly its influence on intracellular calcium ([Ca2+]i) dynamics. While Glibenclamide's primary target is the KATP channel, its inhibitory action can lead to membrane depolarization, which in turn can affect voltage-gated calcium channels and other calcium-regulating pathways.
In murine macrophage cells, fluorescence imaging with the calcium-sensitive dye fura-2 (B149405) has been used to study the effect of Glibenclamide on ATP-induced [Ca2+]i transients. nih.gov Extracellular ATP was found to induce a transient elevation in [Ca2+]i. nih.gov Pre-treatment with Glibenclamide was shown to significantly decrease this ATP-induced calcium elevation. nih.gov Further investigation using a fluorescent probe for reactive oxygen species (ROS) revealed that Glibenclamide also decreased intracellular ROS levels. nih.govfigshare.com The study concluded that Glibenclamide inhibits the ATP-induced [Ca2+]i transient elevation by mitigating ROS generation and blocking mitochondrial KATP channels, thereby affecting mitochondrial activity. nih.gov
In another application, a fluorescent derivative of Glibenclamide, Bodipy-glibenclamide, was used in conjunction with laser-scanning confocal microscopy to visualize the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in an insulinoma cell line (RINm5F). nih.gov While Bodipy-glibenclamide proved to be a high-affinity blocker of the KATP channel, the study found that its fluorescence within the cell was diffuse. nih.gov Quantitative analysis revealed that only about 17% of the total fluorescence intensity was due to specific binding to SUR1, with a significant portion attributed to non-specific binding, which must be considered when using this technique for localization studies. nih.gov
Magnetic Resonance Imaging (MRI) in Preclinical Cerebrovascular Studies
Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality used in preclinical and clinical research to investigate the in vivo effects of Glibenclamide on the cerebrovascular system. Advanced MRI techniques can measure parameters such as cerebral blood flow (CBF), vessel circumference, and the extent of edema or hemorrhage.
A randomized, placebo-controlled study in healthy human volunteers used 3T MRI to assess the cerebrovascular effects of Glibenclamide. nih.govnih.gov The results showed that Glibenclamide administration did not alter the mean global CBF or the basal vascular tone of intra- and extracranial arteries. nih.govnih.gov Furthermore, when the KATP channel opener levcromakalim (B1674936) was infused, it caused a 14% increase in mean global CBF and an 8% increase in the middle cerebral artery (MCA) circumference; Glibenclamide did not prevent these levcromakalim-induced vascular changes. nih.govnih.gov This suggests that at the dose studied, Glibenclamide does not significantly impact basal cerebral hemodynamics or the vasodilatory response mediated by KATP channel activation. nih.govnih.gov
In preclinical models of traumatic brain injury (TBI) in mice, serial MRI has been employed to evaluate the therapeutic potential of Glibenclamide. ingentaconnect.com A study comparing an isolated brain contusion model (CCI) with a model combining contusion and hemorrhagic shock (CCI+HS) found that high-dose Glibenclamide had significant benefits. ingentaconnect.com In the isolated contusion model, high-dose Glibenclamide reduced hematoma volume, vasogenic edema (measured by T2 relaxation), and cytotoxic edema (measured by apparent diffusion coefficient, ADC). ingentaconnect.com The effects on hematoma and cytotoxic edema were acute, observed as early as 3 hours post-injury. ingentaconnect.com While high-dose Glibenclamide also reduced hematoma volume after TBI with concomitant hemorrhagic shock, its anti-edema effects were less robust in this more complex injury model. ingentaconnect.com
Table 3: Summary of Glibenclamide Effects in Preclinical TBI Model using MRI This table outlines the observed effects of high-dose Glibenclamide on various MRI-measured parameters in a mouse model of controlled cortical impact (CCI).
| MRI Parameter | Pathological Correlate | Effect of High-Dose Glibenclamide |
| Hematoma Volume | Hemorrhage | ~60% reduction vs. vehicle |
| T2 Relaxation | Vasogenic Edema | Normalized in ipsilateral cortex |
| Apparent Diffusion Coefficient (ADC) | Cytotoxic Edema | Normalized in ipsilateral cortex (acute effect) |
| T1-post Gadolinium | Blood-Brain Barrier Integrity | Improved |
Computational and Structural Biology Approaches
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations, often used in conjunction with high-resolution structural data from techniques like cryo-electron microscopy (cryo-EM), provide powerful insights into the dynamic interactions between Glibenclamide and the KATP channel at an atomic level. These computational methods model the movements and interactions of atoms and molecules over time, revealing mechanisms of drug binding and channel gating.
Cryo-EM structures of the mammalian KATP channel (hamster SUR1/rat Kir6.2) have revealed the precise binding site for Glibenclamide. elifesciences.orgnih.gov The drug is lodged within the transmembrane domain bundle of the SUR1 subunit's ABC core, near the inner leaflet of the plasma membrane. elifesciences.orgnih.gov This binding site is adjacent to the site where the N-terminal tail of the Kir6.2 pore-forming subunit interacts with SUR1. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach in drug discovery and development, aiming to correlate the physicochemical properties of chemical compounds with their biological activities. In the context of glibenclamide research, QSAR studies are instrumental in understanding the structural requirements for its therapeutic action, primarily its role as an ATP-sensitive potassium (K-ATP) channel blocker. These models enable the prediction of the biological activity of novel, structurally similar compounds, thereby guiding the synthesis of more potent and selective analogues.
The fundamental principle of QSAR is that the biological effect of a molecule is a function of its structural and physicochemical properties. By developing mathematical models, researchers can quantify this relationship. The process involves compiling a dataset of molecules with known biological activities, calculating various molecular descriptors for each, and then using statistical methods to build and validate a predictive model.
A notable QSAR study re-analyzed the anti-hyperglycemic potencies, toxicities, and plasma protein-binding abilities of 15 sulfonylurea drugs, including glibenclamide. This research utilized multiple linear regression to develop robust QSAR models that adhere to the Organisation for Economic Co-operation and Development (OECD) guidelines for validation. tandfonline.com Such studies are crucial for refining our understanding of the pharmacokinetics and pharmacodynamics of this class of drugs.
Detailed Research Findings from a 3D-QSAR Study on Glibenclamide Analogues
A significant advancement in the QSAR analysis of glibenclamide involves three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA). In one such study, researchers synthesized 15 new glibenclamide analogues and evaluated their ability to antagonize [3H]-glibenclamide binding in rat cerebral cortex.
The CoMFA model developed in this study demonstrated strong predictive capability. The statistical parameters of the model were as follows:
| Statistical Parameter | Value |
| Number of PLS components | 2 |
| Cross-validated correlation coefficient (q²) | 0.876 |
| Non-cross-validated correlation coefficient (R²) | 0.921 |
| Standard Error of Estimate (SEE) | 0.455 |
| F-value | 70 |
These robust statistical values indicate a highly predictive and reliable QSAR model. The analysis revealed that steric and lipophilic properties are the primary determinants of the binding affinity of these analogues, while electrostatic interactions play a minor role. The contour maps generated from the CoMFA model provide a visual representation of the regions around the molecule where modifications would likely enhance or diminish biological activity. This detailed structural insight is invaluable for the rational design of new glibenclamide derivatives with improved therapeutic profiles.
The molecular descriptors used in QSAR studies are numerical representations of the chemical and physical characteristics of the molecules. These can be broadly categorized into:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure, including molecular volume and surface area.
Electronic descriptors: Related to the electron distribution, such as dipole moment and partial atomic charges.
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
The selection of appropriate descriptors is a critical step in developing a meaningful QSAR model. For instance, in a study of sulfonamide derivatives as antidiabetic agents, topological descriptors were successfully used to model their activity in terms of pKi. nih.govacs.org
Emerging Research Frontiers and Novel Preclinical Therapeutic Implications of Glibenclamide
Neuroprotective and Anti-Neuroinflammatory Mechanisms
Beyond its metabolic effects, glibenclamide has demonstrated significant neuroprotective properties in preclinical studies. These effects are largely attributed to its ability to modulate neuroinflammatory processes, offering potential therapeutic avenues for a range of neurological conditions.
Attenuation of Microglial Activation
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in initiating and propagating neuroinflammation. In pathological conditions, over-activated microglia can contribute to neuronal damage. Preclinical studies have shown that glibenclamide can effectively attenuate this activation.
In a rat model of intracerebral hemorrhage, glibenclamide administration was found to significantly reduce the activation of microglia surrounding the hematoma. mdpi.com This was evidenced by a decrease in the expression of microglial activation markers such as galectin-3 and CD11b in the cerebral cortex and putamen. mdpi.com The anti-inflammatory effect of glibenclamide on microglia is further supported by in vitro studies. In a microglial cell line (BV2) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, glibenclamide significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Furthermore, at higher concentrations, it was also shown to reduce the levels of pro-inflammatory cytokines. nih.gov The mechanism behind this attenuation of microglial activation is linked to the inhibition of the SUR1-TRPM4 channel, which in turn suppresses the NLRP3 inflammasome, a key component of the inflammatory response in microglia. nih.gov
Table 1: Effect of Glibenclamide on Markers of Microglial Activation
| Model System | Treatment | Key Findings | Reference |
|---|---|---|---|
| Rat intracerebral hemorrhage model | Glibenclamide | Reduced expression of galectin-3 and CD11b; Attenuated microglial activation around the hematoma. | mdpi.com |
| LPS-stimulated BV2 microglial cells | Glibenclamide (10 µM and 40 µM) | Significantly inhibited nitric oxide (NO) production; Reduced pro-inflammatory cytokines at 40 µM. | nih.gov |
| Rat model of cardiac arrest | Glibenclamide | Inhibited microglial NLRP3 inflammasome activation by blocking SUR1-TRPM4. | nih.gov |
| Aged rats with intracerebral hemorrhage | Glibenclamide | Decreased expression of proinflammatory factors like TNF-α, IL-1, and IL-6. | neuro-central.comdoaj.org |
Role in Experimental Cerebral Ischemia/Reperfusion Models
Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, leads to a cascade of detrimental events, including cytotoxic edema and neuronal death. Glibenclamide has been extensively studied in various rat models of stroke and has shown remarkable protective effects.
The primary mechanism of glibenclamide's neuroprotection in cerebral ischemia is the blockade of the sulfonylurea receptor 1 (Sur1)-transient receptor potential 4 (Trpm4) channel. nih.gov This channel is upregulated in cells of the neurovascular unit following an ischemic event and is a major contributor to cytotoxic edema and subsequent hemorrhagic transformation. nih.gov In preclinical models of stroke, including thromboembolic, temporary, and permanent middle cerebral artery occlusion, glibenclamide has been shown to reduce brain swelling, decrease infarct volume, and improve neurological function. nih.govplos.org In more severe, lethal models of malignant cerebral edema, glibenclamide significantly reduced edema and mortality. nih.govplos.org Furthermore, in models where recombinant tissue plasminogen activator (rtPA) was used, glibenclamide was effective in reducing swelling and hemorrhagic transformation. nih.gov
Impact on Hyperphosphorylated Tau in Animal Models of Neurological Conditions
While direct evidence of glibenclamide's effect on tau phosphorylation is still emerging, its potent anti-inflammatory properties suggest an indirect, yet significant, role in mitigating tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Neuroinflammation is a known driver of tau hyperphosphorylation.
In animal models of type 2 diabetes, which is a risk factor for Alzheimer's disease, there is an observed increase in tau phosphorylation. mdpi.comceu.esnih.gov A study investigating the effects of glibenclamide in a rat model of sporadic Alzheimer's disease found that treatment with glibenclamide improved memory impairment and reduced hippocampal inflammation, as indicated by decreased levels of TNF-α and IL-6. nih.gov By attenuating the neuroinflammatory environment, glibenclamide may create a less favorable condition for the kinases that are responsible for the hyperphosphorylation of tau, thereby potentially slowing the progression of tau-related pathology. However, more direct studies are needed to conclusively establish the impact of glibenclamide on tau phosphorylation.
Anticancer Activities and Underlying Signaling Pathways in Preclinical Models
In addition to its neuroprotective effects, glibenclamide has garnered significant attention for its anticancer properties in a variety of preclinical models. Its ability to inhibit cancer cell growth and induce cell death suggests its potential as a repurposed therapeutic agent in oncology.
Inhibition of Cancer Cell Proliferation and Tumor Formation
Glibenclamide has been shown to inhibit the proliferation of various cancer cell lines. In human breast cancer cells (MDA-MB-231), glibenclamide induced a dose-dependent inhibition of cell proliferation and caused a cell-cycle arrest in the G0/G1 phase. This cytostatic effect was associated with an upregulation of the cell cycle inhibitor p27 and a decrease in cyclin E expression. Similarly, in hepatocellular carcinoma (HCC) cell lines (HepG-2 and Huh7), glibenclamide significantly reduced cell viability and induced a G2/M phase cell-cycle arrest. nih.gov The antiproliferative effects of glibenclamide are not limited to breast and liver cancer, with studies also demonstrating its efficacy in gastric and prostate cancer models.
Table 2: Antiproliferative Effects of Glibenclamide in Preclinical Cancer Models
| Cancer Type | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 cells | Dose-dependent inhibition of proliferation; G0/G1 cell cycle arrest; Upregulation of p27 and downregulation of cyclin E. | |
| Hepatocellular Carcinoma | HepG-2 and Huh7 cells | Significant reduction in cell viability; G2/M phase cell cycle arrest. | nih.gov |
| Gastric Cancer | MGC-803 cells | Decline in cell viability. | nih.gov |
| Prostate Cancer | Preclinical models | Dose-dependent growth inhibition. |
Induction of Apoptosis via ROS-Dependent Pathways
A key mechanism underlying the anticancer activity of glibenclamide is its ability to induce apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic effect is often mediated through the generation of reactive oxygen species (ROS).
In hepatocellular carcinoma cells, glibenclamide treatment led to a significant increase in intracellular ROS levels. nih.gov This elevation in ROS was accompanied by the activation of the JNK signaling pathway, which is known to play a crucial role in apoptosis. nih.gov The critical role of ROS in glibenclamide-induced apoptosis was confirmed by experiments where the use of an ROS scavenger, N-acetyl-L-cysteine (NAC), was able to mitigate both JNK activation and apoptosis. nih.gov This ROS-dependent apoptotic mechanism has also been observed in other cancer types, such as gastric cancer. nih.gov The induction of apoptosis by glibenclamide in HCC cells was further evidenced by characteristic cellular changes, including cell shrinkage, chromatin condensation, and nuclei fragmentation. nih.gov
Influence on Cellular Metabolism Beyond KATP Channel Blockade
While the primary mechanism of glibenclamide is the blockade of ATP-sensitive potassium (K-ATP) channels, emerging preclinical research has identified several off-target effects on cellular metabolism. nih.govresearchgate.net These findings suggest a broader range of influence for glibenclamide than previously understood. Studies have indicated that at micromolar concentrations, glibenclamide can interfere with mitochondrial bioenergetics. researchgate.net Specifically, it has been shown to inhibit mitochondrial respiration in a dose-dependent manner, leading to a reduction in intracellular ATP levels in renal proximal tubular cells. researchgate.net
Beyond direct mitochondrial effects, glibenclamide has demonstrated significant anti-inflammatory properties by modulating pathways independent of K-ATP channels. nih.govresearchgate.net Research has shown that glibenclamide can inhibit the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. nih.gov This inhibition, in turn, reduces the production of potent pro-inflammatory cytokines such as IL-1β. nih.govresearchgate.net Further studies have corroborated these anti-inflammatory actions, showing a decrease in other pro-inflammatory mediators like TNF-α. nih.govresearchgate.net These effects on inflammatory pathways and mitochondrial function represent a significant deviation from its classical role as a K-ATP channel blocker, opening new avenues for its potential therapeutic applications in inflammation-associated injuries. nih.gov
Table 1: Observed Effects of Glibenclamide on Cellular Metabolism Beyond K-ATP Channel Blockade
| Cellular Process | Observed Effect of Glibenclamide | Key Findings | Model System |
| Mitochondrial Respiration | Inhibition | Dose-dependent reduction in mitochondrial oxygen consumption and intracellular ATP levels. researchgate.net | Isolated renal proximal tubular cells. researchgate.net |
| Inflammasome Activation | Inhibition | Blocks NLRP3 inflammasome activation. nih.gov | Various preclinical models of inflammation. nih.gov |
| Cytokine Production | Reduction | Decreases production of pro-inflammatory cytokines IL-1β and TNF-α. nih.govresearchgate.net | Preclinical models of inflammation and injury. nih.govresearchgate.net |
Development of Photo-Switchable Glibenclamide Derivatives for Optogenetic Control
A novel frontier in the study of sulfonylureas is the development of photoswitchable derivatives for optogenetic applications. researchgate.net This approach aims to provide precise spatiotemporal control over K-ATP channel activity. researchgate.netelsevierpure.com Researchers have successfully designed and synthesized a photoswitchable sulfonylurea, named JB253, which was inspired by the structure of glimepiride (B1671586). researchgate.netacs.org JB253 incorporates an azobenzene (B91143) moiety, which allows the molecule to undergo reversible photoisomerization. acs.org
Upon exposure to violet-blue light (around 400-460 nm), the trans-JB253 isomer converts to the cis-isomer. researchgate.netacs.org The cis form is the more active state and effectively blocks K-ATP channels, leading to cell depolarization and subsequent physiological responses, such as insulin (B600854) release from pancreatic beta cells. researchgate.netnih.gov This effect is reversible; in the dark, the molecule thermally relaxes back to the less active trans state, allowing the K-ATP channels to reopen. researchgate.netacs.org This technology has been demonstrated to bestow light sensitivity upon rodent and human pancreatic beta cells, enabling repeated, optical control of insulin secretion in preclinical models. elsevierpure.comnih.gov This tool offers a powerful method for dissecting the function of K-ATP channels in both healthy and diseased states with high precision. nih.gov
Table 2: Characteristics of the Photoswitchable Sulfonylurea Derivative JB253
| Characteristic | Description | Mechanism | Significance |
| Compound | JB253 | A photoswitchable sulfonylurea derivative. researchgate.net | Allows for external control of drug activity. researchgate.net |
| Photo-activation | Violet-blue light (400-460 nm) | Light induces isomerization from the less active trans form to the more active cis form. researchgate.netacs.org | Enables precise temporal and spatial activation. researchgate.net |
| Mechanism of Action | Reversible K-ATP channel blockade | The cis-isomer blocks the K-ATP channel, leading to membrane depolarization. researchgate.netnih.gov | Mimics the action of traditional sulfonylureas but with light-dependent control. nih.gov |
| Deactivation | Thermal relaxation in the dark | The molecule reverts to the trans-isomer, ending the channel blockade. researchgate.netacs.org | Allows for repeated cycles of activation and deactivation. researchgate.net |
| Preclinical Application | Optical control of insulin release | Demonstrated in rodent and human pancreatic beta cells. nih.gov | Provides a research tool for studying K-ATP channel function. nih.gov |
Role in Organ Protection and Injury Models (Non-Clinical)
Ischemic preconditioning (IPC) is an endogenous protective mechanism where brief, non-lethal episodes of ischemia make the myocardium more resistant to a subsequent, prolonged ischemic event. diabetesjournals.org A significant body of preclinical and clinical research indicates that glibenclamide interferes with this protective phenomenon. diabetesjournals.orgwjgnet.com The mechanism underlying IPC is believed to involve the activation of K-ATP channels, and as a potent K-ATP channel blocker, glibenclamide negates this effect. nih.gov
Numerous studies in animal models have shown that the cardioprotective effects of IPC are impaired or completely abolished by glibenclamide administration. wjgnet.com This finding has been replicated in human studies as well. For instance, in patients undergoing coronary angioplasty, pretreatment with glibenclamide prevented the adaptive response typically seen during repeated balloon inflations, where the heart becomes more tolerant to ischemia. nih.gov Similarly, in studies using isolated human atrial muscle, glibenclamide was found to abolish the protective effects of IPC. researchgate.net These consistent findings across various models suggest that the K-ATP channel blockade by glibenclamide is detrimental to the heart's natural ability to protect itself from ischemic injury. wjgnet.comnih.gov
Table 3: Summary of Glibenclamide's Effect on Ischemic Preconditioning in Cardiac Models
| Model | Finding | Implication |
| Animal Models | Glibenclamide consistently impairs the cardioprotective effect of IPC. wjgnet.com | Suggests interference with a fundamental protective mechanism. wjgnet.com |
| Human Coronary Angioplasty | Pretreatment with glibenclamide abolished the protective effects of repeated balloon inflations. nih.gov | Demonstrates the relevance of animal model findings in a clinical context. nih.gov |
| Isolated Human Atrial Muscle | Glibenclamide abolished the cardioprotection afforded by IPC. researchgate.net | Confirms the direct effect on human myocardial tissue. researchgate.net |
| Human Exercise Tests | Glibenclamide abolished the improvement in ischemic threshold during a second consecutive exercise test (warm-up phenomenon). wjgnet.com | Provides further clinical evidence for the abrogation of IPC. wjgnet.com |
Recent preclinical studies have uncovered a surprising radioprotective role for glibenclamide, particularly in the context of acute radiation-induced liver injury. nih.govnih.gov In a study utilizing a mouse model, pretreatment with glibenclamide was found to mitigate the severity of liver damage following hepatic irradiation. nih.govoncotarget.com The protective effects were observed histologically as a regression of hepatocellular edema and a reduction of the hepatic sinusoid. nih.govresearchgate.net Furthermore, glibenclamide treatment led to a decrease in serum alkaline phosphatase (ALP) levels and a reduction in hepatocellular apoptosis. nih.gov
The mechanism behind this radioprotective effect appears to be independent of its classic hypoglycemic action. nih.govnih.gov The study revealed that glibenclamide pretreatment elevated the cell membrane potential, which in turn upregulated intracellular reactive oxygen species (ROS). nih.govnih.gov This increase in ROS subsequently activated the Akt–NF-κB signaling pathway, a key pro-survival pathway, thereby promoting the survival of irradiated liver cells. nih.govnih.govoncotarget.com In vitro experiments using a normal mouse liver cell line (NCTC-1469) corroborated these findings, showing that glibenclamide reduced the cells' radiosensitivity. nih.govresearchgate.net This research is the first to report a protective effect of glibenclamide against acute radiation-induced liver injury, suggesting its potential as a radioprotectant. nih.gov
Table 4: Preclinical Findings on Glibenclamide in Acute Radiation-Induced Liver Injury
| Parameter | Observation in Glibenclamide-Treated Mice | Underlying Mechanism |
| Histological Changes | Regression of hepatocellular edema, reduction of hepatic sinusoid. nih.govresearchgate.net | Activation of pro-survival pathways. nih.govnih.gov |
| Biochemical Markers | Decline in serum ALP levels. nih.gov | Reduced hepatocellular damage. nih.gov |
| Cellular Effects | Reduction of hepatocellular apoptosis; reduced radiosensitivity of NCTC-1469 cells. nih.govnih.gov | Upregulation of intracellular ROS. nih.govnih.gov |
| Signaling Pathway | Activation of the Akt–NF-κB pathway. nih.govnih.govoncotarget.com | Promotion of cell survival. nih.govnih.gov |
Future Directions in Glibenclamide Academic Research
Exploration of Undiscovered Glibenclamide Cellular Targets
Beyond its well-documented role as a KATP channel blocker, recent investigations have revealed that glibenclamide interacts with other cellular components, opening new avenues for therapeutic applications and a deeper understanding of its physiological effects.
A significant area of emerging research is the interaction of glibenclamide with the NLRP3 inflammasome , a multi-protein complex involved in the innate immune response and inflammation. mdpi.comnih.govmdpi.comresearchgate.net Studies have demonstrated that glibenclamide can inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β. mdpi.comnih.gov This anti-inflammatory property is being explored in various contexts, including neuroinflammation and cardiovascular diseases. mdpi.comnih.gov The inhibitory effect of glibenclamide on the NLRP3 inflammasome appears to be, at least in part, independent of its action on KATP channels, suggesting a distinct mechanism of action. mdpi.com
Another novel target for glibenclamide is the sulfonylurea receptor 1 (SUR1)-transient receptor potential melastatin 4 (TRPM4) channel . This channel is implicated in a variety of physiological and pathological processes, including cerebral edema following stroke. Research has shown that glibenclamide can block this channel, highlighting a potential neuroprotective role for the drug.
Furthermore, glibenclamide has been reported to interact with the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channel , albeit with a lower affinity than for KATP channels. tocris.com The physiological relevance of this interaction is still under investigation. There is also evidence to suggest that glibenclamide may modulate intracellular levels of reactive oxygen species (ROS) and influence the Akt–NF–κB signaling pathway , further expanding its known cellular effects.
Advanced Structural Biology for Refined Mechanism Elucidation
A significant leap in understanding the precise mechanism of glibenclamide action has come from the field of structural biology, particularly with the application of cryo-electron microscopy (cryo-EM) . High-resolution cryo-EM structures of the pancreatic KATP channel (Kir6.2/SUR1) in complex with glibenclamide have provided unprecedented insights into their interaction. elifesciences.org
These structural studies have definitively located the glibenclamide binding site within the transmembrane domain (TMD) of the SUR1 subunit . elifesciences.org Specifically, glibenclamide lodges in a pocket formed by several transmembrane helices of SUR1, effectively acting as a "molecular glue" that stabilizes a closed conformation of the KATP channel. This detailed structural information refines our understanding of how glibenclamide binding to SUR1 allosterically inhibits the pore-forming Kir6.2 subunit, leading to membrane depolarization and subsequent insulin (B600854) secretion.
The elucidation of the glibenclamide binding pocket at an atomic level provides a crucial template for the rational design of new drugs with improved affinity and selectivity.
| Key Structural Insights from Cryo-EM | |
| Binding Site Location | Transmembrane domain (TMD) of the SUR1 subunit |
| Interacting Helices | Multiple transmembrane helices of SUR1 |
| Mechanism of Action | Stabilization of a closed channel conformation |
| Implication | Foundation for rational drug design |
Development of Next-Generation Glibenclamide Analogues with Enhanced Selectivity for Specific KATP Channel Subtypes
A major goal in the future development of glibenclamide-related compounds is to enhance their selectivity for specific KATP channel subtypes. KATP channels are expressed in various tissues, including the pancreas, heart, skeletal muscle, and smooth muscle, with different subunit compositions (e.g., Kir6.2/SUR1 in the pancreas, Kir6.2/SUR2A in the heart, and Kir6.1/SUR2B in vascular smooth muscle). The lack of absolute selectivity of glibenclamide for pancreatic β-cell KATP channels can lead to off-target effects, particularly on the cardiovascular system. nih.gov
Current research efforts are focused on designing and synthesizing novel glibenclamide analogues with a higher affinity for the SUR1 subunit of pancreatic KATP channels and reduced activity at SUR2-containing channels. This involves modifying the chemical structure of glibenclamide to optimize its interaction with the specific amino acid residues within the SUR1 binding pocket, as revealed by structural biology studies.
For instance, some second-generation sulfonylureas, such as gliclazide , have already demonstrated a higher degree of pancreas selectivity compared to glibenclamide. nih.gov Future research will likely build upon these findings to develop compounds with even greater specificity. The development of highly selective KATP channel modulators holds the promise of more targeted therapeutic interventions with an improved safety profile.
Integration of Omics Technologies to Elucidate Comprehensive Biological Responses
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the comprehensive biological responses to glibenclamide treatment. By integrating these large-scale datasets, researchers can move beyond a single-target perspective and gain a systems-level understanding of the drug's effects.
Pharmacogenomic studies have already identified genetic variations in genes such as CYP2C9, which encodes a key enzyme in glibenclamide metabolism, and KCNJ11, which encodes the Kir6.2 subunit of the KATP channel, that can influence an individual's response to the drug. mdpi.com This knowledge is a step towards personalized medicine, where treatment strategies can be tailored to a patient's genetic makeup.
Future research will increasingly employ a multi-omics approach to:
Transcriptomics: Analyze changes in gene expression in response to glibenclamide to identify novel pathways and regulatory networks affected by the drug.
Proteomics: Profile the abundance and post-translational modifications of proteins to understand the downstream consequences of glibenclamide's interactions with its targets.
Metabolomics: Characterize the global changes in metabolite levels to map the metabolic reprogramming induced by glibenclamide. A study has already shown that glibenclamide treatment can affect serum lipoprotein profiles. researchgate.net
By integrating these different omics layers, researchers can construct comprehensive models of glibenclamide's mechanism of action, identify new biomarkers for treatment response, and potentially uncover novel therapeutic applications.
Application of Glibenclamide as a Mechanistic Probe in Fundamental Cell Biology
Glibenclamide's well-defined primary mechanism of action as a potent and relatively specific KATP channel inhibitor makes it an invaluable tool for fundamental research in cell biology. By using glibenclamide as a pharmacological probe, scientists can investigate the physiological roles of KATP channels in a wide range of cellular processes, many of which extend beyond glucose homeostasis.
For example, glibenclamide is widely used to study:
Neurobiology: To explore the role of KATP channels in neuronal excitability, neurotransmitter release, and neuroprotection. nih.gov
Cardiovascular Physiology: To investigate the function of KATP channels in cardiac muscle and vascular smooth muscle under normal and ischemic conditions. dia-endojournals.ru
Inflammation and Immunity: As an inhibitor of the NLRP3 inflammasome, glibenclamide is used to dissect the molecular pathways of inflammation. nih.gov
Cell Proliferation and Cancer Biology: Studies have utilized glibenclamide to probe the involvement of ion channels in cell cycle progression and tumor growth. researchgate.netplos.org
Insulin Secretion and β-cell Function: Glibenclamide continues to be a critical tool for dissecting the intricate mechanisms of insulin synthesis and release from pancreatic β-cells. nih.govnih.gov
Q & A
Q. How should researchers navigate conflicting literature on glibenclamide’s role in ischemic preconditioning?
- Methodological Guidance : Conduct systematic reviews with strict inclusion criteria (e.g., RCTs, animal studies with standardized ischemia protocols). Use meta-analysis tools (e.g., RevMan) to pool data on infarct size reduction. Highlight heterogeneity in models (cardiac vs. renal ischemia) and dosage regimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
